Cas no 886-38-4 (Diphenylcyclopropenone)

Diphenylcyclopropenone structure
Diphenylcyclopropenone structure
Product Name:Diphenylcyclopropenone
CAS-Nr.:886-38-4
MF:C15H10O
MW:206.239304065704
MDL:MFCD00001311
CID:83180
PubChem ID:24850631
Update Time:2025-05-22

Diphenylcyclopropenone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Diphenylcyclopropenone
    • Diphencyprone
    • DPC
    • 2,3-Diphenyl-2-cyclopropen-1-one
    • 1,2-DIPHENYLCYCLOPROPEN-3-ONE
    • 2,3-diphenylcycloprop-2-en-1-one
    • 2,3-Diphenylcycloprop-2-enone
    • 2,3-Diphenylcyclopropenone
    • Diphencyclopropenone
    • 1,2-Diphenylcyclopropenone
    • 2-Cyclopropen-1-one, 2,3-diphenyl-
    • Cyclopropenone, diphenyl-
    • DPCP
    • Cyclopropenone, 2,3-diphenyl-
    • I7G14NW5EC
    • Diphenylcyclopropenone, 98%
    • diphenylcycloprop-2-en-1-one
    • HCIBTBXNLVOFER-UHFFFAOYSA-N
    • CPD000449319
    • DS
    • 2,3-Diphenyl-2-cyclopropen-1-one (ACI)
    • Cyclopropenone, diphenyl- (6CI, 7CI, 8CI)
    • 2,3-Diphenyl-cycloprop-2-enone
    • Diphenyl cyclopropenone
    • NSC 57541
    • UNII-I7G14NW5EC
    • BRD-K51730347-001-05-6
    • DIPHENCYPRONE (MART.)
    • HMS2231A10
    • DTXSID2046545
    • CHEBI:53074
    • DIPHENYLCYCLOPENONE
    • EINECS 212-948-4
    • 2,3-Diphenyl-2-cyclopropene-1-one
    • Epitope ID:113236
    • SY061804
    • CS-W015321
    • Cyclopropenone,3-diphenyl-
    • NCGC00166113-04
    • 886-38-4
    • STK289679
    • NCGC00166113-02
    • 2,3-diphenyl cyclopropenone
    • SMR000449319
    • 2,3-Bis[(~2~H_5_)phenyl]cycloprop-2-en-1-one
    • MLS001424007
    • NSC-57541
    • CHEMBL1373467
    • DB12173
    • SR-01000644630-1
    • HMS547D03
    • Tox21_112322_1
    • SB17263
    • HY-W014605
    • DIPHENCYPRONE [MART.]
    • DB-364349
    • W-200519
    • PS-4199
    • Maybridge1_002005
    • 2-Cyclopropen-1-one,3-diphenyl-
    • HMS2051I09
    • CCG-55613
    • 40736-43-4
    • DIPHENCYPRONE [WHO-DD]
    • NS00039282
    • Diphenylcyclopropenone, purum, >=98.0% (HPLC)
    • DTXCID0026545
    • AKOS005257686
    • CAS-886-38-4
    • GEO-01240
    • AD-310/30361065
    • F17153
    • Tox21_112322
    • 2,3-diphenyl-cycloprop-2-en-1-one
    • DIPHENCYPRONE [MI]
    • BRD-K51730347-001-06-4
    • SCHEMBL105663
    • NSC57541
    • NCGC00166113-01
    • NC00029
    • MFCD00001311
    • Q5279743
    • HMS3393I09
    • MLS000758252
    • MDL: MFCD00001311
    • Inchi: 1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H
    • InChI-Schlüssel: HCIBTBXNLVOFER-UHFFFAOYSA-N
    • Lächelt: O=C1C(C2C=CC=CC=2)=C1C1C=CC=CC=1
    • BRN: 608049

Berechnete Eigenschaften

  • Genaue Masse: 206.07300
  • Monoisotopenmasse: 206.073
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 284
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.1
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 3.3

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.232
  • Schmelzpunkt: 118-122 °C (lit.)
  • Siedepunkt: 305.09°C (rough estimate)
  • Flammpunkt: 182.7 °C
  • Brechungsindex: 1.6324 (estimate)
  • PSA: 17.07000
  • LogP: 3.18010
  • Merck: 14,3308
  • Löslichkeit: Nicht bestimmt

Diphenylcyclopropenone Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H317
  • Warnhinweis: P280
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 38-43
  • Sicherheitshinweise: S36/37
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R43
  • Lagerzustand:Kühllager (+4° C)

Diphenylcyclopropenone Zolldaten

  • HS-CODE:29142990

Diphenylcyclopropenone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019118794-10g
2,3-Diphenylcycloprop-2-enone
886-38-4 95%
10g
$209.72 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009578-1g
Diphenylcyclopropenone
886-38-4 98%
1g
¥99 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009578-5g
Diphenylcyclopropenone
886-38-4 98%
5g
¥523 2024-05-21
TRC
B430425-25mg
2,3-Diphenylcycloprop-2-en-1-one
886-38-4
25mg
$ 50.00 2022-06-07
TRC
B430425-50mg
2,3-Diphenylcycloprop-2-en-1-one
886-38-4
50mg
$ 65.00 2022-06-07
TRC
B430425-250mg
2,3-Diphenylcycloprop-2-en-1-one
886-38-4
250mg
$ 80.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D801256-5g
Diphenylcyclopropenone
886-38-4 98%
5g
768.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
177377-1G
Diphenylcyclopropenone
886-38-4
1g
¥672.42 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
177377-5G
Diphenylcyclopropenone
886-38-4
5g
¥2079.54 2023-12-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-BV201-1g
Diphenylcyclopropenone
886-38-4 98%
1g
340.0CNY 2021-07-15

Diphenylcyclopropenone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ;  rt
Referenz
Palladium-Catalyzed C-C Bond Activation of Cyclopropenone: Modular Access to Trisubstituted α,β-Unsaturated Esters and Amides
Nanda, Tanmayee ; Biswal, Pragati; Pati, Bedadyuti Vedvyas; Banjare, Shyam Kumar; Ravikumar, Ponneri Chandrababu, Journal of Organic Chemistry, 2021, 86(3), 2682-2695

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 23 °C; 30 min, 23 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Referenz
Cyclopropenium-Activated Cyclodehydration of Diols
Kelly, Brendan D.; Lambert, Tristan H., Organic Letters, 2011, 13(4), 740-743

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Tetrahydrofuran ;  6 h, 100 °C
1.2 Reagents: Water ;  12 h, rt
Referenz
Deconstructive Cycloaromatization Strategy toward N,O-Bidentate Ligands from Indolizines and Cyclopropenones
Zhou, Jinlei; Shi, Xiaotian; Zheng, Huitao; Chen, Guangxian; Zhang, Chen; et al, Organic Letters, 2022, 24(17), 3238-3243

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt; 30 min, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Referenz
Cyclopropenone Catalyzed Substitution of Alcohols with Mesylate Ion
Nacsa, Eric D.; Lambert, Tristan H., Organic Letters, 2013, 15(1), 38-41

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  60 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  rt; 3 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
Referenz
Iron-Catalyzed One-Step Synthesis of Isothiazolone/1,2-Selenazolone Derivatives via [3+1+1] Annulation of Cyclopropenones, Anilines, and Elemental Chalcogens
Wang, Hongchen; Yan, Rulong, Advanced Synthesis & Catalysis, 2022, 364(4), 715-719

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt; 30 min, rt
Referenz
Gas-phase synthesis of hydrodiphenylcyclopropenylium via nonclassical Favorskii rearrangement from alkali-cationized α,α'-dibromodibenzyl ketone
Zhao, Zhi-Xiong; Wang, Hao-Yang; Xu, Chu; Guo, Yin-Long, Rapid Communications in Mass Spectrometry, 2010, 24(17), 2665-2672

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
Diphenylcyclopropenone
Breslow, Ronald; Eicher, Theo; Krebs, Adolf; Peterson, Ruth A.; Posner, Judd, Journal of the American Chemical Society, 1965, 87(6), 1320-5

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Triethylamine ,  Bromine Solvents: Acetic acid ,  Dichloromethane
Referenz
Diphenylcyclopropenone
Breslow, R.; Posner, J., Organic Syntheses, 1967, 47, 62-3

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Acetonitrile
Referenz
Synthesis of diphenylcyclopropenone
Breslow, Ronald; Haynie, Robert; Mirra, Joseph, Journal of the American Chemical Society, 1959, 81, 247-8

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water
Referenz
Cyclopropenone oximes. Preparation and reaction with isocyanates
Yoshida, Hiroshi; Ohtsuka, Hideki; Yoshida, Keisuke; Totani, Yoshiyuki; Ogata, Tsuyoshi; et al, Bulletin of the Chemical Society of Japan, 1988, 61(12), 4347-51

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ;  rt
Referenz
A Palladium-Catalyzed Cascade C-C Activation of Cyclopropenone and Carbonylative Amination: Easy Access to Highly Functionalized Maleimide Derivatives
Nanda, Tanmayee ; Ravikumar, P. C., Organic Letters, 2020, 22(4), 1368-1374

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water
Referenz
Polysubstituted pyrrole derivatives via 1,2-alkenyl migration of novel γ-amino-α,β-unsaturated aldehydes and α-diazocarbonyls
Cai, Shuting; Zeng, Jing; Li, Yongxin; Liu, Xue-Wei, RSC Advances, 2014, 4(14), 7275-7278

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Strain assisted α-cleavage reactions of thio ketones: diphenylcyclopropenethione
Singh, Sharat; Bhadbhade, M. M.; Venkatesan, K.; Ramamurthy, V., Journal of Organic Chemistry, 1982, 47(18), 3550-3

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  rt; 3 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
Referenz
Cascade Ring-Opening Dual Halogenation of Cyclopropenones with Saturated Oxygen Heterocycles
Miao, Wei-Hang; Gao, Wen-Xia ; Huang, Xiao-Bo; Liu, Miao-Chang ; Zhou, Yun-Bing ; et al, Organic Letters, 2021, 23(24), 9425-9430

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Benzene ;  16 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  2 h, 80 °C
Referenz
Alkyne and Reversible Nitrile Activation: N,N'-Diamidocarbene-Facilitated Synthesis of Cyclopropenes, Cyclopropenones, and Azirines
Moerdyk, Jonathan P.; Bielawski, Christopher W., Journal of the American Chemical Society, 2012, 134(14), 6116-6119

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; 90 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Synthesis, characterization, and oxidation electrochemistry of some novel 1,2-dithiol-3-ones and 1,2-dithiol-3-thiones containing aryl and metallocenyl fragments
Sanchez Garcia, Jessica J.; Joo-Cisneros, Rene S.; Garcia-Bassoco, David; Flores-Alamo, Marcos ; Stivalet, Jose M. Mendez; et al, Journal of Organometallic Chemistry, 2021, 944,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
Referenz
Rh(III)-Catalyzed [3 + 3] Annulation Reaction of Cyclopropenones and Sulfoxonium Ylides toward Trisubstituted 2-Pyrones
Zhou, Peng; Yang, Wei-Tao; Rahman, Anis Ur; Li, Guigen ; Jiang, Bo, Journal of Organic Chemistry, 2020, 85(2), 360-366

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 23 °C; 30 min, 23 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  cooled
1.3 Reagents: Sodium carbonate ;  neutralized
Referenz
Aromatic cation activation of alcohols: conversion to alkyl chlorides using dichlorodiphenylcyclopropene
Kelly, Brendan D.; Lambert, Tristan H., Journal of the American Chemical Society, 2009, 131(39), 13930-13931

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
Synthesis of cyclopropenones by a modified Favorskii reaction
Breslow, Ronald; Posner, Judd; Krebs, Adolf, Journal of the American Chemical Society, 1963, 85,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Tetrahydrofuran ;  overnight, 100 °C
1.2 Solvents: Water ;  4 h, rt
Referenz
Divergent Synthesis of Tetrasubstituted Phenols via [3 + 3] Cycloaddition Reaction of Vinyl Sulfoxonnium Ylides with Cyclopropenones
Chen, Shao-Yong; Zeng, Yao-Fu ; Zou, Wen-Xuan; Shen, Dan-Ting; Zheng, Yi-Chuan; et al, Organic Letters, 2023, 25(23), 4286-4291

Diphenylcyclopropenone Raw materials

Diphenylcyclopropenone Preparation Products

Diphenylcyclopropenone Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
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(CAS:886-38-4)DIPHENYLCYCLOPROPENONE
Bestellnummer:sfd5286
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
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Amadis Chemical Company Limited
Gold Mitglied
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(CAS:886-38-4)Diphenylcyclopropenone
Bestellnummer:A861627
Bestandsstatus:in Stock
Menge:25g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:30
Preis ($):314.0/990.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
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(CAS:886-38-4)二苯基环丙烯酮
Bestellnummer:LE2471849
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:40
Preis ($):discuss personally
Email:18501500038@163.com
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:886-38-4)DIPHENYLCYCLOPROPENONE
sfd5286
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
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Amadis Chemical Company Limited
(CAS:886-38-4)Diphenylcyclopropenone
A861627
Reinheit:99%/99%
Menge:25g/100g
Preis ($):314.0/990.0
Email